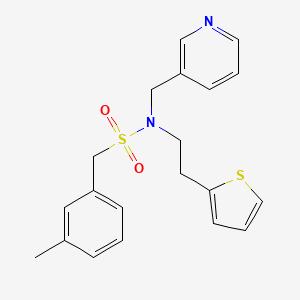

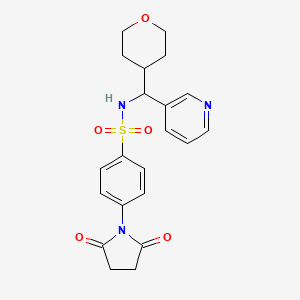

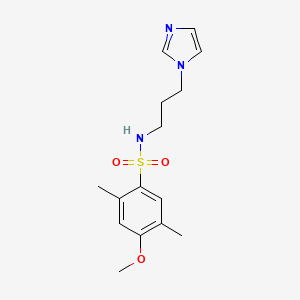

![molecular formula C20H19NO4 B2553874 1'-(2-苯氧基乙酰)-3H-螺[异苯并呋喃-1,3'-哌啶]-3-酮 CAS No. 1705970-12-2](/img/structure/B2553874.png)

1'-(2-苯氧基乙酰)-3H-螺[异苯并呋喃-1,3'-哌啶]-3-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "1'-(2-phenoxyacetyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one" is a spirocyclic compound, which is a class of compounds that have been extensively studied for their potential therapeutic effects on the central nervous system (CNS). Spirocyclic compounds, such as those described in the provided papers, have been synthesized and evaluated for various biological activities, including antidepressant, antihypertensive, diuretic, and neuroleptic effects . Additionally, spiro-isobenzofuranones have been identified as potent, selective, and brain-penetrable H3 receptor inverse agonists, indicating their potential in medicinal chemistry research .

Synthesis Analysis

The synthesis of spirocyclic compounds related to "1'-(2-phenoxyacetyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one" typically involves the metalation of benzanilide with n-butyllithium, followed by the addition of a cyclohexanone derivative and subsequent acidification to afford a mixture of spirocyclic ketones. These ketones can be further functionalized by the addition of aryllithium or aryl Grignard reagents and reduced to secondary amines . Another approach includes the lithiation of bromobenzhydryl ethers, followed by the addition of piperidone and acid-catalyzed cyclization . These methods demonstrate the versatility and adaptability of synthetic routes to access a variety of spirocyclic compounds.

Molecular Structure Analysis

The molecular structure of spirocyclic compounds is characterized by the presence of a spiro linkage, which is a single carbon atom that is a member of two rings. This unique feature imparts a rigid three-dimensional structure to the molecule, which can significantly influence its biological activity. The stereochemistry of these compounds is also crucial, as it can affect their interaction with biological targets. For example, the cis-3'-phenyl series of spirocyclic compounds showed optimal antitetrabenazine activity, which is a property of most antidepressants .

Chemical Reactions Analysis

Spirocyclic compounds can undergo various chemical reactions, including N-dealkylation, functionalization with different substituents, and conversion to secondary amines . The introduction of different substituents can lead to significant changes in biological activity. For instance, the introduction of large nitrogen substituents or a C-3 substituent greater than hydrogen significantly reduced antitetrabenazine activity . The ability to chemically modify these compounds provides a pathway for the optimization of their pharmacological properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of spirocyclic compounds are influenced by their molecular structure. The rigidity of the spiro linkage and the nature of the substituents can affect properties such as solubility, stability, and permeability across biological membranes. For example, spiro-isobenzofuranones were found to be potent, selective, and brain-penetrable, which are desirable properties for CNS agents . The presence of specific functional groups can also confer the ability to interact with biological targets, such as histamine H3 receptors, leading to inverse agonist activity .

科学研究应用

亲和力和选择性强的西格玛配体

西格玛配体,包括螺[异苯并呋喃-1(3H),4'-哌啶],已被合成并评估其对西格玛 1 和西格玛 2 结合位点的亲和力和选择性。这些化合物表现出一系列亲和力,基于它们的结构修饰,这会影响它们与西格玛受体的相互作用。在螺[异苯并呋喃-1(3H),4'-哌啶]环系中引入特定的取代基显着影响了对西格玛 1 和西格玛 2 结合位点的亲和力,突出了结构因素在西格玛受体亲和力和选择性中的重要性 (Moltzen, Perregaard, & Meier, 1995).

潜在的中枢神经系统药剂

对螺[异苯并呋喃-1(3H),4'-哌啶]合成的研究也探索了它们作为中枢神经系统药剂的潜力。这些研究已经确定了对四苯并氮杂卓诱导的睑下垂具有显着活性的化合物,表明在中枢神经系统相关疾病中具有潜在的应用。3-苯基螺-[异苯并呋喃-1(3H),4'-哌啶]部分的修饰和大型氮取代基或 C-3 取代基的引入已被发现会影响这些化合物的活性,从而提供了对其潜在治疗应用的见解 (Bauer et al., 1976).

组胺 H3 受体逆激动剂

螺-异苯并呋喃酮已被发现为有效、选择性和可脑穿透的非咪唑 H3 受体逆激动剂。通过对这些化合物的哌啶部分进行广泛的筛选和修饰,已经确定了 H3 活性显着提高的衍生物,表明它们在靶向大脑中的 H3 受体的潜在用途 (Jitsuoka et al., 2008).

神经激肽受体拮抗剂

螺取代哌啶作为神经激肽受体拮抗剂的设计和合成导致了新的先导化合物的发现,例如 YM-35375。这些化合物对豚鼠 NK2 受体诱导的支气管收缩表现出有效的抑制活性,表明它们作为新型神经激肽受体拮抗剂或 NK1 和 NK2 受体的双重拮抗剂的潜力 (Kubota et al., 1998).

属性

IUPAC Name |

1'-(2-phenoxyacetyl)spiro[2-benzofuran-3,3'-piperidine]-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO4/c22-18(13-24-15-7-2-1-3-8-15)21-12-6-11-20(14-21)17-10-5-4-9-16(17)19(23)25-20/h1-5,7-10H,6,11-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZLXMXYVTXUUSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CN(C1)C(=O)COC3=CC=CC=C3)C4=CC=CC=C4C(=O)O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

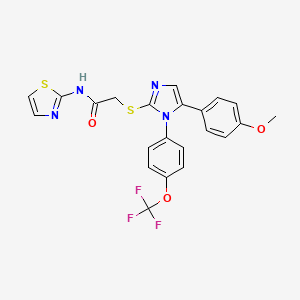

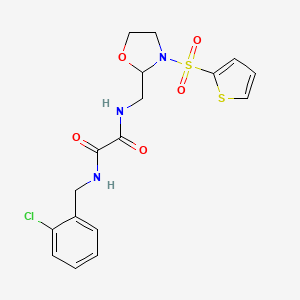

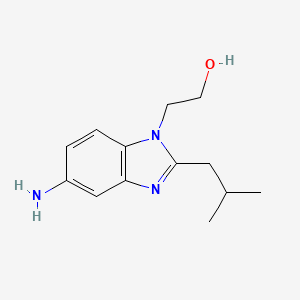

![N-(4-methoxyphenyl)-2-[[3-(4-methylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2553795.png)

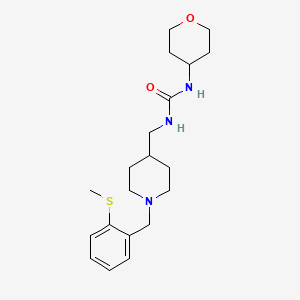

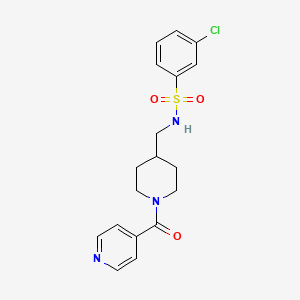

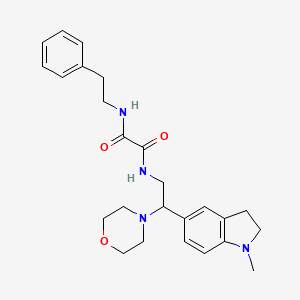

![2-((3-chlorobenzyl)thio)-3-(3-methoxypropyl)-5-methyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2553802.png)

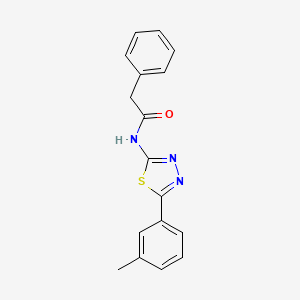

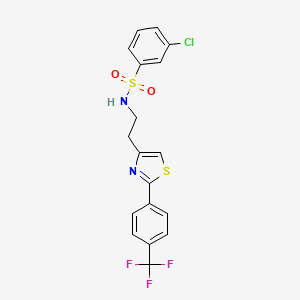

![N-isopentyl-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2553814.png)